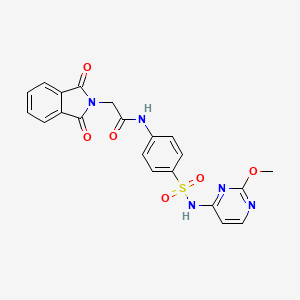![molecular formula C17H14N2OS B3005172 N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide CAS No. 474305-39-0](/img/structure/B3005172.png)
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further connected to a benzothiazole moiety through an ethenyl linkage
Vorbereitungsmethoden
The synthesis of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromoacetophenone under basic conditions to form the intermediate 4-(2-benzothiazolyl)acetophenone. This intermediate is then subjected to a Knoevenagel condensation reaction with acetamide in the presence of a base such as piperidine to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the ethenyl linkage can yield the corresponding ethyl derivative.
Substitution: Substitution reactions can occur at the phenyl ring or the benzothiazole moiety, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has been investigated for its potential use as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to the inhibition of certain biochemical processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide can be compared with other benzothiazole derivatives, such as:
2-(4-aminophenyl)benzothiazole: Known for its anticancer properties.
2-(4-hydroxyphenyl)benzothiazole: Exhibits antioxidant activity.
2-(4-methylphenyl)benzothiazole: Used in the development of fluorescent materials.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Eigenschaften
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-14-9-6-13(7-10-14)8-11-17-19-15-4-2-3-5-16(15)21-17/h2-11H,1H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOKWQIYHADHPP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B3005089.png)
![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)



![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)
![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)

